Anhydrous cobaltous bromide (Cobalt(II) bromide, CAS 7789-43-7) is a highly hygroscopic, green crystalline solid that serves as a foundational precursor and precatalyst in advanced organometallic synthesis, electrocatalysis, and cross-coupling methodologies [1]. Unlike its hydrated counterparts, the anhydrous form is critical for moisture-sensitive catalytic cycles, particularly those involving the in situ generation of low-valent Co(I) active species via chemical or electrochemical reduction [2]. In industrial and advanced laboratory procurement, this specific halide is selected for its distinct solubility profile in coordinating solvents like tetrahydrofuran (THF) and its finely tuned redox properties, which dictate transmetalation kinetics and complex nuclearity in ways that lighter or heavier halides cannot replicate[1].
Substituting anhydrous cobaltous bromide with the more common cobalt(II) chloride (CoCl2) or cobalt(II) iodide (CoI2) frequently leads to divergent reaction pathways, altered complex structures, or severe yield degradation [1]. In precursor synthesis, the superior solubility of CoBr2 in ethereal solvents like THF allows for the smooth formation of mononuclear active species, whereas the poor solubility of CoCl2 often forces the assembly of unintended dinuclear or bridging complexes [2]. Furthermore, during reductive catalytic cycles such as hydroarylation or electrocatalytic cross-coupling, the bromide ligand provides the optimal balance of leaving-group ability and redox tuning; substituting it with chloride or acetate typically results in sluggish reduction to the active Co(I) state, leading to incomplete conversion and increased homocoupling side reactions [1].
When synthesizing advanced NCN pincer complexes, the choice of cobalt halide strictly dictates the structural outcome due to solubility differences in THF. CoBr2 dissolves readily, enabling a standard transmetalation protocol that yields a well-defined mononuclear Co(II) complex. In contrast, CoCl2 is poorly soluble, requiring ultrasonication, and unexpectedly drives the formation of a dinuclear complex [1].
| Evidence Dimension | Complex Nuclearity and Processability |
| Target Compound Data | CoBr2: Complete dissolution in THF, yielding a mononuclear complex [Co(κ3NCN-NCNCH2-iPr)Br]. |
| Comparator Or Baseline | CoCl2: Poorly soluble, requires ultrasonication, yielding a dinuclear complex[Co2(κ3NCN-μ2-NCNCH2-iPr)(μ-Cl)(Cl)2]. |
| Quantified Difference | Divergent structural nuclearity (mononuclear vs dinuclear) driven entirely by precursor solubility. |
| Conditions | Transmetalation protocol in THF solvent using NC(C–Br)NCH2-iPr. |
Procurement of CoBr2 is essential when targeting specific mononuclear catalytic architectures, as CoCl2 will fundamentally alter the catalyst structure.
In the imine-directed hydroarylation of olefins, the generation of the active low-valent cobalt species is highly sensitive to the halide counterion. Under identical Grignard-free reduction conditions, the CoBr2 precatalyst achieves a 56% yield in initial screens (scalable to near-quantitative under optimized conditions), whereas CoCl2 and CoI2 suffer from inefficient reduction, yielding only 20% and 24%, respectively [1].
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | CoBr2: 56% yield of the hydroarylation product. |
| Comparator Or Baseline | CoCl2: 20% yield; CoI2: 24% yield; Co(OAc)2: 0% yield. |
| Quantified Difference | 2.8-fold higher yield compared to CoCl2. |
| Conditions | Reaction of acetophenone imine and styrene using 10 mol% CoX2, 20 mol% P(4-FC6H4)3, and 50 mol% Mg turnings at 100 °C. |
Buyers scaling hydroarylation or C-H activation workflows must select CoBr2 to ensure efficient reduction to the active Co(I) state.
For the direct dehydroxylative cross-coupling of benzyl alcohols with aryl chlorides, electrochemical reduction requires a precisely tuned cobalt precatalyst to avoid undesired homocoupling. CoBr2 ligated with dtbbpy delivers a 90% isolated yield of the target diarylmethane, outperforming the chloride-based analog CoCl2(PPh3)2, which only achieves a 76% yield under similar electrocatalytic conditions [1].
| Evidence Dimension | Isolated Yield of Diarylmethane (%) |
| Target Compound Data | CoBr2(dtbbpy): 90% isolated yield. |
| Comparator Or Baseline | CoCl2(PPh3)2: 76% isolated yield. |
| Quantified Difference | 14% absolute yield increase with suppressed homocoupling pathways. |
| Conditions | 10 mol% Co catalyst, dimethyl oxalate activator, LiBr electrolyte, DMA solvent, electrochemical reduction. |
In electrosynthetic scale-ups, CoBr2 provides superior chemoselectivity, directly improving the isolated yield of cross-coupled products.
When utilizing methanol as a sustainable C1 source for the N-methylation of amides, the dissociation kinetics of the cobalt precursor are critical. Screening of cobalt salts with a PP3 ligand revealed that CoBr2 achieves an 85% yield of N-methylbenzamide, measurably outperforming both CoCl2·6H2O and Co(OAc)2, which plateaued at ~75-76%[1].
| Evidence Dimension | Product Yield (%) |
| Target Compound Data | CoBr2: 85% yield. |
| Comparator Or Baseline | CoCl2·6H2O: 75% yield; Co(OAc)2: 76% yield. |
| Quantified Difference | 10% absolute yield improvement over chloride and acetate analogs. |
| Conditions | 5 mol% CoX2, PP3 ligand, Cs2CO3 base, MeOH/m-Xylene solvent at 150 °C. |
For sustainable methylation workflows, CoBr2 offers the optimal halide dissociation profile, maximizing the conversion of amides.
Due to its complete solubility in THF, CoBr2 is the ideal starting material for synthesizing mononuclear NCN or PNP pincer complexes, avoiding the dinuclear bridging artifacts that plague CoCl2-based protocols [1].
CoBr2 is the precatalyst of choice for imine-directed hydroarylation of olefins, where its specific redox properties enable efficient reduction to the active Co(I) species using mild reductants like magnesium, outperforming CoCl2 by nearly a factor of three [2].
In electrosynthesis, particularly the dehydroxylative coupling of alcohols with aryl chlorides, CoBr2 provides superior chemoselectivity and higher isolated yields by suppressing unwanted radical homocoupling pathways [3].
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